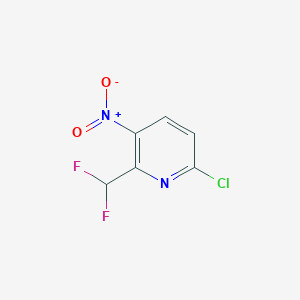
6-Chloro-2-(difluoromethyl)-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(difluoromethyl)-3-nitropyridine is a heterocyclic compound that contains a pyridine ring substituted with chlorine, difluoromethyl, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(difluoromethyl)-3-nitropyridine typically involves the introduction of the difluoromethyl group into a pyridine ring. One common method is the difluoromethylation of a chlorinated pyridine precursor using difluoromethylating agents under specific reaction conditions. For example, the reaction of 6-chloropyridine with difluoromethylating reagents such as ClCF2H in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to facilitate the difluoromethylation reaction efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(difluoromethyl)-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a base.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides can reduce the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize the compound.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Various oxidized forms depending on the specific oxidizing agent used.
Applications De Recherche Scientifique
6-Chloro-2-(difluoromethyl)-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(difluoromethyl)-3-nitropyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-(difluoromethyl)-3-fluoropyridine: Similar structure but with a fluorine atom instead of a nitro group.
6-Chloro-2-(difluoromethyl)nicotinic acid: Contains a carboxylic acid group instead of a nitro group.
Uniqueness
6-Chloro-2-(difluoromethyl)-3-nitropyridine is unique due to the presence of both difluoromethyl and nitro groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H3ClF2N2O2 |
|---|---|
Poids moléculaire |
208.55 g/mol |
Nom IUPAC |
6-chloro-2-(difluoromethyl)-3-nitropyridine |
InChI |
InChI=1S/C6H3ClF2N2O2/c7-4-2-1-3(11(12)13)5(10-4)6(8)9/h1-2,6H |
Clé InChI |
BIONJGVUQOLEST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1[N+](=O)[O-])C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


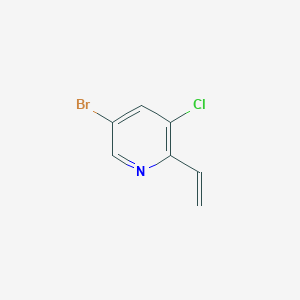
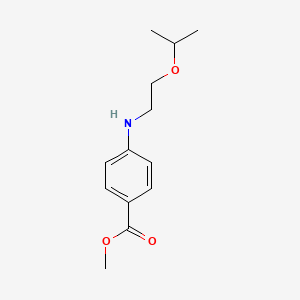

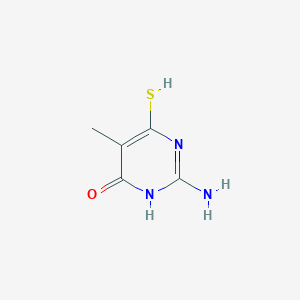
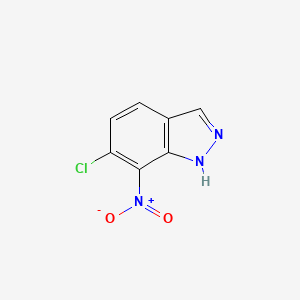
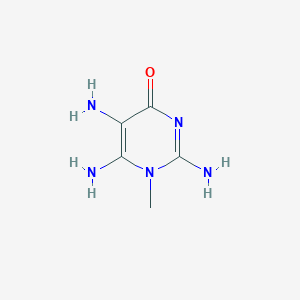
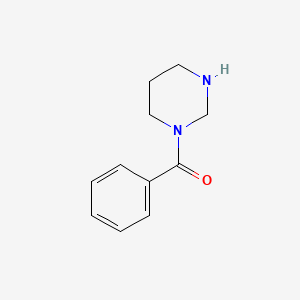
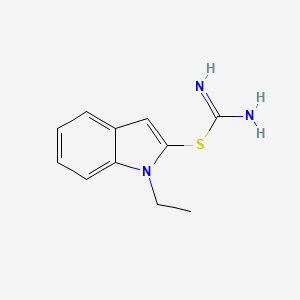
![4-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13121401.png)
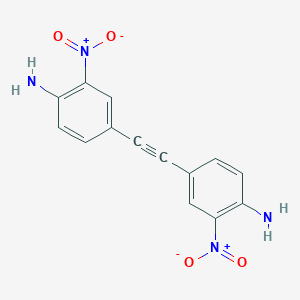
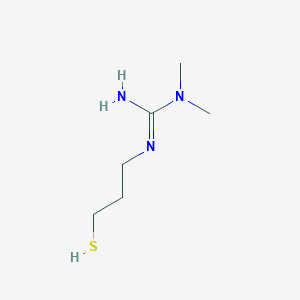
![6-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13121427.png)
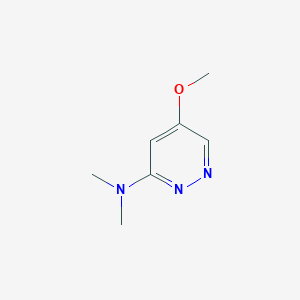
![tert-Butyl 3-broMo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13121434.png)
